4,6-Dimethyl-2(3H)-benzothiazolone
Overview
Description
“4,6-Dimethyl-2(3H)-benzothiazolone” is a chemical compound that has been studied in various fields of chemistry. It is a derivative of benzothiazolone, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions including condensation, alkylation, and halocyclization . The sequence of these reactions was investigated during the synthesis of the target 2,3-dihydro [1,3]oxazolo [3,2- a ]-pyridinium salts .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and has been studied using various techniques . The compound exhibits dock score values between − 6.4 and − 9.2 kcal/mol, indicating its potential for interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied extensively . For instance, the reaction of this compound with acetylacetone in basic media leads to the formation of two products .
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including 4,6-Dimethyl-2(3H)-benzothiazolone, have been studied for their effectiveness as corrosion inhibitors. Specifically, these derivatives have shown significant inhibition efficiencies against steel corrosion, especially in acidic environments like 1 M HCl solutions. They are able to adsorb onto surfaces through physical and chemical means, providing extra stability and higher inhibition efficiencies compared to other inhibitors from the same family (Hu et al., 2016).
Anticancer Activity
Several studies have investigated the potential anticancer activity of benzothiazole derivatives. For instance, compounds derived from benzothiazole, including those similar to this compound, have shown promising results in inhibiting the growth of various cancer cell lines, such as breast, lung, and central nervous system cancers. These compounds are particularly effective due to their ability to interact with specific receptors or enzymes in cancer cells, thereby inhibiting cell proliferation and tumor growth (Mohareb et al., 2014); (Abdelgawad et al., 2013).
Inhibition of Protein Aggregation
Benzothiazole derivatives have been identified as potential inhibitors of protein aggregation, which is a significant factor in neurodegenerative diseases like Huntington's disease. These compounds can suppress the formation of insoluble polyglutamine-containing protein aggregates in neurons, offering a potential therapeutic strategy for treating such conditions (Heiser et al., 2002).
Safety and Hazards
Future Directions
The future directions for research on “4,6-Dimethyl-2(3H)-benzothiazolone” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more studies are needed to fully understand its safety and hazards .
Properties
IUPAC Name |
4,6-dimethyl-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSKATDZHMEORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230400 | |
Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-67-5 | |
Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080567675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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